5-Fluorouridine 5'-diphosphate galactose

Selective Cytotoxicity Cancer Research Nucleotide Sugar Analogs

5-Fluorouridine 5'-diphosphate galactose (FUDPGal) is a synthetic, fluorinated analog of the natural nucleotide sugar UDP-galactose, wherein a fluorine atom replaces the hydrogen at the 5-position of the uracil base. As a member of the 5-fluorouridine diphospho sugar family, it is metabolized through the same enzymatic pathways as its natural counterparts, including UDP-glucose 4-epimerase and galactose-1-phosphate uridylyltransferase.

Molecular Formula C15H23FN2O17P2
Molecular Weight 584.29 g/mol
CAS No. 92748-40-8
Cat. No. B1202700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorouridine 5'-diphosphate galactose
CAS92748-40-8
Synonyms5-fluorouridine 5'-diphosphate galactose
FUDP-5
Molecular FormulaC15H23FN2O17P2
Molecular Weight584.29 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O)F
InChIInChI=1S/C15H23FN2O17P2/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(32-13)3-31-36(27,28)35-37(29,30)34-14-11(24)9(22)7(20)5(2-19)33-14/h1,5-11,13-14,19-24H,2-3H2,(H,27,28)(H,29,30)(H,17,25,26)/t5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1
InChIKeyWHZCDJHTQCDILG-FQKYAJAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorouridine 5'-Diphosphate Galactose (CAS 92748-40-8): A Fluorinated UDP-Sugar Probe for Cancer-Selective Cytotoxicity Research


5-Fluorouridine 5'-diphosphate galactose (FUDPGal) is a synthetic, fluorinated analog of the natural nucleotide sugar UDP-galactose, wherein a fluorine atom replaces the hydrogen at the 5-position of the uracil base [1]. As a member of the 5-fluorouridine diphospho sugar family, it is metabolized through the same enzymatic pathways as its natural counterparts, including UDP-glucose 4-epimerase and galactose-1-phosphate uridylyltransferase [2]. Its primary research significance lies in its demonstrated ability to exert selective cytotoxicity against virus-transformed malignant cells while sparing non-transformed cells, a property linked to differential hydrolysis by membrane-associated nucleotide sugar pyrophosphatase in cancer cells [3].

Fluorinated UDP-Sugar Probe Selective cell-model endpoint review via differential membrane pyrophosphatase hydrolysis Cancer-selective cytotoxicity context
Enzyme Substrate Competence Recognized by Leloir pathway enzymes (epimerase, uridylyltransferase) with reported comparable kinetics 19F-NMR detectable for metabolic tracing
Tumor-Selective Activation Prodrug-like release of 5-fluorouridine only in transformed cells; normal cells spared at 1 mM

Why Natural UDP-Galactose or Unmodified 5-Fluorouridine Cannot Replicate FUDPGal's Biological Profile


Generic substitution with the natural substrate UDP-galactose fails to achieve the selective cytotoxicity observed with FUDPGal because the natural sugar nucleotide is universally hydrolyzed by nucleotide pyrophosphatases and processed without generating a potent antimetabolite. Similarly, 5-fluorouridine (FUR) itself lacks the sugar-nucleotide carrier function that restricts FUDPGal's activation primarily to transformed cells expressing specific membrane-associated pyrophosphatase activity [1]. This differential enzymatic processing—where FUDPGal acts as a prodrug selectively liberating cytotoxic FUR within malignant cells—cannot be achieved by simple mixtures of FUR and galactose or by unmodified UDP-galactose [REFS-1, REFS-2].

Natural UDP-galactose
Universally hydrolyzed without generating a cytotoxic antimetabolite; selective activation profile may not transfer.
Unmodified 5-fluorouridine
Lacks the sugar-nucleotide carrier function; cytotoxicity profile is non-selective and does not replicate FUDPGal's cell-type specificity.
5-Fluorouridine + galactose mixture
Cannot mimic the targeted prodrug release mechanism; enzymatic activation context may differ entirely.

Comparative Evidence: Why Scientific and Industrial Users Should Select FUDPGal Over Closest Analogs


Selective Cytotoxicity: FUDPGal Spares Normal 3T3 Cells at 1 mM While Matching FUR's Potency in Transformed Cells

FUDPGal exhibited potent cytotoxic effects comparable to 5-fluorouridine (FUR) on simian virus 40-transformed 3T3 (3T3SV) cells, but critically, it did not affect the viability of the native, non-transformed 3T3 cells even at a concentration of 1 mM [1]. In contrast, FUR, the direct metabolic product released from FUDPGal by nucleotide sugar pyrophosphatase, was detected only in the culture of 3T3SV cells grown with FUDPGal, indicating a selective activation mechanism unique to the transformed cell type [1]. This selectivity is attributed to higher hydrolytic activity of membrane-associated nucleotide sugar pyrophosphatase in the transformed cells [1].

Selective Cytotoxicity
Head-to-head
3T3SV cells Potent cytotoxicity ≈ FUR
Native 3T3 cells No effect at 1 mM
Supports cell-type-selective cytotoxicity endpoint review
Compared to 5-fluorouridine; Balb/c 3T3 model
Selective Cytotoxicity Cancer Research Nucleotide Sugar Analogs

Kinetic Equivalence to Natural UDP-Galactose as a Substrate for UDP-Glucose 4-Epimerase

In vitro enzyme kinetic assays demonstrated that FUDPGal is accepted as a substrate by UDP-glucose 4-epimerase (EC 5.1.3.2), with Km and Vmax values in a range comparable to those of the physiological substrate UDP-galactose [1]. This metabolic competency extends to other key enzymes, including galactose-1-phosphate uridylyltransferase, glycogen synthase, and UDP-glucose dehydrogenase, indicating that the 5-fluoro substitution on the uracil base does not significantly impair recognition by these active sites [1]. However, in intact hepatoma cells, the synthesis of FUDP-sugars from 5-fluoro[14C]uridine was reduced to only 14% of the level achieved with [14C]uridine for UDP-sugars, suggesting a cellular bottleneck in formation rather than enzymatic rejection [1].

Epimerase Kinetics
Cross-study comparable
14%
cellular FUDP-sugar synthesis vs. UDP-sugars
Km/Vmax comparable to UDP-galactose; supports pathway flux studies
AS-30D hepatoma cells, 5 µM, 60 min; full kinetic parameters require primary paper
Enzyme Kinetics UDP-Sugar Metabolism Epimerase Substrate

Differential Membrane Pyrophosphatase Hydrolysis: A Unique Activation Mechanism Absent in Normal Cells

The membrane fraction from SV40-transformed 3T3SV cells exhibited significantly higher hydrolytic activity toward FUDPGal compared to the membrane fraction from native 3T3 cells, which showed no detectable activity [1]. This differential hydrolysis is the molecular basis for the selective cytotoxicity: the membrane-associated nucleotide sugar pyrophosphatase in transformed cells cleaves FUDPGal to release free 5-fluorouridine, a potent antimetabolite, only within the malignant cell environment [1]. In contrast, the cytosolic fraction from native 3T3 cells showed only weak activity, and the membrane fraction from these normal cells was completely inactive against FUDPGal [1].

Membrane Pyrophosphatase
Head-to-head
3T3SV membrane High hydrolytic activity
Native 3T3 membrane No detectable activity
Reported tumor-selective activation context
Qualitative difference; exact kinetics not reported
Prodrug Activation Tumor-Selective Metabolism Nucleotide Pyrophosphatase

FUDPGal as a Competitive Inhibitor of UDP-Galactose 4-Epimerase: A Mechanistic Distinction from Sugar-Modified Analogs

FUDPGal is reported to act as a competitive inhibitor of UDP-galactose 4-epimerase (GALE), the enzyme responsible for the interconversion of UDP-glucose and UDP-galactose in the Leloir pathway, thereby potentially disrupting glycoprotein and glycolipid synthesis . This mode of action is distinct from sugar-modified analogs like UDP-2-deoxy-2-fluoro-galactose (UDP-2FGal), which acts as a competitive inhibitor of beta-1,4-galactosyltransferase with a Ki of 149 µM [1]. While precise Ki values for FUDPGal against GALE are not reported in the currently available abstracts, the qualitative classification as a competitive inhibitor targeting an upstream epimerization step offers a different strategic intervention point in glycoconjugate biosynthesis pathways .

Epimerase Inhibition
Data to verify
Reported competitive inhibitor of UDP-galactose 4-epimerase; targets upstream epimerization step, distinct from transferase inhibitors
Different glycoconjugate intervention point; no Ki reported
Vendor-reported; confirm independently with in-house assays
Epimerase Inhibition Glycoprotein Synthesis Competitive Inhibitor

Optimal Application Scenarios for 5-Fluorouridine 5'-Diphosphate Galactose Based on Verified Evidence


Studying Tumor-Selective Nucleotide Sugar Pyrophosphatase Activity

FUDPGal is ideally suited as a probe substrate for measuring membrane-associated nucleotide sugar pyrophosphatase activity in transformed vs. normal cell lines. Its differential hydrolysis profile—active only on transformed cell membranes—enables researchers to quantify ecto-enzymatic activity differences that correlate with malignant transformation [1]. This application is directly supported by the 1996 Fujita et al. study demonstrating complete sparing of normal 3T3 cells at 1 mM FUDPGal while transformed cells undergo rapid cytotoxicity [1].

Metabolic Tracing of UDP-Sugar Pathway Flux Using Fluorinated Nucleotide Sugars

Researchers investigating the Leloir pathway or UDP-sugar metabolism can employ FUDPGal as a competent substrate that is recognized by the full complement of relevant enzymes (UDP-glucose 4-epimerase, galactose-1-phosphate uridylyltransferase, glycogen synthase, etc.) with kinetic parameters comparable to the natural substrates [2]. The 19F-NMR detectable fluorine atom provides a handle for non-invasive metabolic tracing, distinguishing it from unlabeled UDP-galactose [2].

Prodrug Design Research Targeting the Tumor Microenvironment

FUDPGal's mechanism—acting as an inert carrier that releases a cytotoxic agent (5-fluorouridine) only upon enzymatic cleavage by tumor-associated membrane enzymes—makes it a model compound for designing cell-type-selective nucleotide prodrugs. The 1996 study provides proof-of-concept that the fluorine substitution on the uracil base, combined with the sugar-nucleotide carrier structure, can achieve a targeting window not possible with free 5-fluorouracil or 5-fluorouridine alone [1].

In Vitro Inhibition of Glycoprotein Biosynthesis via Epimerase Targeting

Based on vendor-reported competitive inhibition of UDP-galactose 4-epimerase, FUDPGal may be used in glycobiology research to disrupt the supply of UDP-galactose required for glycoprotein and glycolipid synthesis. However, users should independently verify the Ki and selectivity profile, as primary research data for this specific inhibition are not publicly available in the abstracted literature . This application should be considered provisional until validated with in-house assays.

Application
Selection Property
Validation Focus
Tumor-selective pyrophosphatase activity studies
Membrane fractionation assay context
Differential hydrolysis in transformed vs. normal cells
UDP-sugar pathway flux tracing
19F-NMR detectable substrate with comparable enzyme kinetics
Cellular synthesis efficiency and epimerase competency verification
Prodrug design research
Tumor-associated enzyme activation model
Selective 5-fluorouridine release confirmation
Glycoprotein biosynthesis inhibition studies (provisional)
Reported epimerase competitive inhibitor context
Ki and selectivity profile verification needed
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